molecular formula C43H78N6O13 B549284 罗莫替德 CAS No. 78113-36-7

罗莫替德

货号 B549284
CAS 编号: 78113-36-7
分子量: 887.1 g/mol
InChI 键: FKHUGQZRBPETJR-FZKCHLSLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Romurtide, also known as Muroctasin, is a non-specific immune stimulant derived from muramyl dipeptide, which is obtained from gram-positive bacterial cell walls . It stimulates macrophages, which release interleukin-1, leading to an increased production of colony-stimulating factors and neutrophils . It’s used in the treatment of leukopenia caused by anticancer chemotherapy in malignant lymphoma and lung cancer .


Synthesis Analysis

Romurtide is a synthetic muramyl dipeptide derivative . The synthesis method combines solid phase and liquid phase to prepare romurtide . This method greatly shortens the synthesis cycle and saves time .


Molecular Structure Analysis

The molecular formula of Romurtide is C43H78N6O13 . It has a molecular weight of 887.11 .


Chemical Reactions Analysis

Romurtide is a macrophage activator that can stimulate colony-stimulating factor (CSF) and interleukin-1 (IL-1) generation . It increases the production of CSF in T cells by acting on IL-1 . It is believed that this product promotes the differentiation and proliferation of the precursor cells in the brown blood organs by increasing the formation of CSF .

科学研究应用

血小板减少症和骨髓抑制中的治疗潜力

罗莫替德是一种合成的二肽酰基胞壁肽衍生物,在管理骨髓抑制相关血小板减少症方面显示出显着的潜力。研究表明,罗莫替德有效地加速了各种动物模型(包括非人类灵长类动物和豚鼠)的外周血小板恢复,这些动物接受了化疗或照射。这种加速归因于巨核细胞生成和细胞因子(如白细胞介素-6、干细胞因子和促红细胞生成素)的产生,这些细胞因子对巨核细胞的增殖和成熟至关重要(Namba、Nitanai、Otani和Azuma,1996); (Namba、Otani和Osada,1994).

增强对感染的宿主防御

罗莫替德增强了对微生物感染(包括细菌和真菌感染)的非特异性抵抗力,并且已显示出与氨苄西林等抗生素协同治疗小鼠肺炎球菌性肺炎。这表明其作为急性肺部细菌感染中生物反应调节剂的潜在用途(Nakajima、Namba、Ishida、Katsuma和Otani,1992); (Tatara、Nakahama和Niki,1992).

癌症治疗和细胞因子诱导

罗莫替德已被评估其在癌症治疗中的作用,特别是其诱导实体瘤区域中肿瘤坏死因子-α(TNF-α)等细胞因子的能力。这表明其通过增强宿主防御系统和可能在肿瘤区域诱导TNF-α在抗肿瘤治疗中的潜力。此外,它还用于癌症患者恢复单核细胞、中性粒细胞和血小板的数量和功能(Ueda和Yamazaki,2001).

增强造血

罗莫替德刺激造血,这在实验模型中表现为中性粒细胞、单核细胞和血小板计数增加。它还增强了单核细胞产生各种单核因子和集落刺激因子(CSF),这些因子对于造血和免疫反应至关重要(Nakajima、Yshida、Akahane、Sekiguchi和Osada,1991).

肺部的免疫防御机制

观察到罗莫替德增强了肺部的免疫防御机制,特别是增强了支气管肺泡灌洗液中细胞的抗菌活性。这表明其在辅助治疗中预防呼吸道感染的效用,尤其是在接受放射治疗等治疗的患者中(Hasegawa、Satoh、Yagi和Chida,1995).

作用机制

Romurtide can increase peripheral neutrophils and monocytes in vivo and enhance the production of colony-stimulating factors (CSFs), IL-1, and IL-6 in vitro . It significantly enhances the production of these factors by the cells of monkey peripheral monocytes .

安全和危害

While specific safety data for Romurtide was not found, it’s important to handle all chemicals with care, avoiding contact with skin, eyes, and personal clothing . It’s also recommended to avoid breathing fumes and to use only with adequate ventilation .

未来方向

Muramyl peptides, like Romurtide, are considered promising drugs in the treatment and prevention of infectious, allergic, and oncological diseases, and in the composition of vaccines . The potentiating effect of Romurtide was discovered: its co-administration with IFN-β promotes the maturation of dendritic cells and inhibits the growth of B16F10 melanoma .

属性

IUPAC Name

(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34(52)45-26-21-20-22-32(42(58)59)48-35(53)25-24-31(39(44)55)49-40(56)28(2)46-41(57)29(3)61-38-36(47-30(4)51)43(60)62-33(27-50)37(38)54/h28-29,31-33,36-38,43,50,54,60H,5-27H2,1-4H3,(H2,44,55)(H,45,52)(H,46,57)(H,47,51)(H,48,53)(H,49,56)(H,58,59)/t28-,29+,31+,32-,33+,36+,37+,38+,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHUGQZRBPETJR-FZKCHLSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78113-36-7
Record name N-Acetylmuramyl-ala-D-isoglutaminyl-N-epsilon-stearoyl-lys
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Romurtide
Reactant of Route 2
Romurtide
Reactant of Route 3
Reactant of Route 3
Romurtide
Reactant of Route 4
Reactant of Route 4
Romurtide
Reactant of Route 5
Reactant of Route 5
Romurtide
Reactant of Route 6
Reactant of Route 6
Romurtide

Q & A

Q1: How does romurtide exert its immunomodulatory effects?

A: Romurtide primarily acts by stimulating the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12). These cytokines play crucial roles in regulating immune responses, hematopoiesis, and inflammation. [, , , , , , ]

Q2: What cells are the primary targets of romurtide?

A: Research suggests that macrophages and monocytes are key targets of romurtide. These cells, upon activation by romurtide, release cytokines that mediate downstream effects. [, , , ]

Q3: What is the role of IL-6 in romurtide's mechanism of action?

A: Romurtide induces IL-6 production, which is particularly important for its effect on megakaryocytopoiesis, the process of platelet production. IL-6 stimulates the proliferation and maturation of megakaryocytes, leading to increased platelet counts. [, , , ]

Q4: How does romurtide impact dendritic cells (DCs)?

A: Studies show that romurtide can enhance the maturation and activation of monocyte-derived dendritic cells. This is evidenced by the upregulation of surface molecules like CD83 and CD86, increased production of TNF-α and IL-12, and enhanced antigen-presenting function in allogeneic mixed lymphocyte reactions. [, ]

Q5: What is the molecular formula and weight of romurtide?

A5: The molecular formula of romurtide is C46H83N9O16. Its molecular weight is 994.2 g/mol.

Q6: Is there information available regarding the material compatibility and stability of romurtide under various conditions?

A6: The provided research papers primarily focus on the biological effects and applications of romurtide. Detailed information regarding its material compatibility and stability under various conditions is limited within these studies. Further research is needed to fully characterize these aspects.

Q7: What is the evidence for romurtide's efficacy in preclinical models?

A: Romurtide has demonstrated efficacy in various animal models. For instance, it enhanced platelet recovery in irradiated guinea pigs [] and a nonhuman primate chemotherapy model. [, ] It also showed synergistic effects with antibiotics against bacterial pneumonia in mice. [, , ]

Q8: Has romurtide been tested in clinical trials?

A: Yes, romurtide has been investigated in clinical trials for its ability to mitigate chemotherapy- and radiotherapy-induced leukopenia and thrombocytopenia. [, , , ]

Q9: What were the key findings of clinical trials on romurtide?

A: Clinical studies indicate that romurtide can effectively restore platelet and leukocyte counts in patients undergoing cancer treatment. A trial involving gastrointestinal cancer patients showed that romurtide administration significantly increased platelet counts compared to the non-administration group. [] Another study investigating the optimal timing of romurtide administration for radiotherapy-induced leukopenia found that early administration was more effective in maintaining higher white blood cell counts. []

Q10: Does romurtide impact the immune response in the lungs?

A: Research suggests that romurtide can enhance the antibacterial activity of bronchoalveolar lavage fluid cells, indicating a potential role in bolstering lung immunity. []

Q11: How do structural modifications of muramyl dipeptide affect its activity?

A: Studies comparing romurtide to other MDP derivatives, such as desmuramyldipeptides, reveal the importance of specific structural features for cytokine induction and modulation. The presence and position of acyl groups, for example, significantly influence the TNF-inducing activity. [, ]

Q12: What is known about the safety profile of romurtide?

A: While romurtide has shown promise in preclinical and clinical settings, further research is needed to fully elucidate its long-term safety profile. Some studies reported mild side effects like fever, but no serious adverse events were reported. []

Q13: Can romurtide be administered orally?

A: Yes, research indicates that romurtide can be administered orally and still exert its immunomodulatory effects. Oral administration of romurtide stimulated nonspecific resistance to microbial infections and hematopoiesis in mice. [, ] Additionally, it was shown to induce TNF-alpha production in the tumor region of tumor-bearing mice after oral administration. []

Q14: What are the key tools and resources for romurtide research?

A14: Research on romurtide utilizes a variety of tools and techniques common to immunology, pharmacology, and drug development. These include:

    Q15: What are the significant milestones in romurtide research?

    A15: Key milestones include:

    • Discovery of MDP as the minimal adjuvant-active structure of bacterial cell walls. []
    • Synthesis and characterization of romurtide as a potent MDP derivative. [, ]
    • Preclinical demonstration of romurtide's efficacy in models of infection and myelosuppression. [, , , , ]
    • Clinical trials investigating romurtide's potential in managing chemotherapy- and radiotherapy-induced cytopenias. [, , , ]

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。